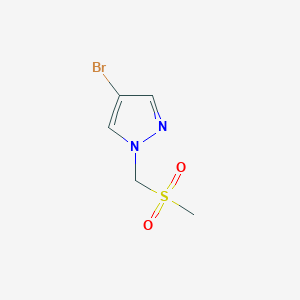
(2S,4S)-1,4-dimethylpyrrolidine-2-carboxylic acid hydrochloride
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, a concise synthesis of (2R,4R)-4-hydroxyproline and (2S,4S)-4-hydroxyproline has been developed from commercially available starting materials with excellent diastereoselectivity . Another synthesis method of (2S,4S)-4-thiophenyl-L-proline hydrochloride has also been disclosed .
Wissenschaftliche Forschungsanwendungen
Combinatorial Synthesis
(2S,4S)-1,4-dimethylpyrrolidine-2-carboxylic acid hydrochloride has been utilized in combinatorial solution-phase synthesis. This includes the preparation of (2S,4S)-4-acylamino-5-oxopyrrolidine-2-carboxamides, a library of compounds, from (S)-pyroglutamic acid. This demonstrates the compound's utility in facilitating diverse chemical syntheses (Malavašič et al., 2007).
Epimerization Studies
The compound has been involved in studies of epimerization at the C-2 position in neutral, protic solvents. This includes research on 2-(R,S)-5,5-Trimethylthiazolidine-4-(S)-carboxylic acid, providing insights into stereochemical dynamics (Nagasawa et al., 1981).
Structural and Conformational Analysis
In studies focusing on molecular structure, this compound has been used in the synthesis and characterization of various silatrane-4-carboxylic acids. This work contributes to the understanding of molecular conformations and crystal structures (Lu et al., 1995).
Hydrogen Bonding Studies
This compound has been instrumental in studies examining intermolecular hydrogen bonding, particularly in the context of acid-amide interactions. These studies contribute to a deeper understanding of molecular interactions and recognition processes (Wash et al., 1997).
Nucleotide Base Complexation
Research has also explored the complexation of nucleotide bases using molecules with active site carboxylic acids. This compound's derivatives have been studied for their ability to form complexes through hydrogen bonds and stacking interactions, which is critical in understanding molecular recognition and binding (Zimmerman et al., 1991).
Synthesis of Cytostatic Agents
A series of N-(aminoalkyl)-4-acetyl-3,5-dimethylpyrrole-2-carboxamides hydrochlorides, including derivatives of this compound, have been prepared and evaluated as potential cytostatic agents. This highlights its potential application in the development of new therapeutic agents (Bielawski et al., 1993).
Wirkmechanismus
Mode of Action
It’s possible that this compound could interact with its targets in a way that alters their function, leading to changes in cellular processes .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Result of Action
It’s possible that this compound could have various effects depending on its targets and the biochemical pathways it affects .
Biochemische Analyse
Biochemical Properties
(2S,4S)-1,4-dimethylpyrrolidine-2-carboxylic acid hydrochloride plays a crucial role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, it has been observed to interact with enzymes involved in amino acid metabolism, potentially acting as an inhibitor or activator depending on the specific enzyme and reaction conditions . These interactions are essential for understanding the compound’s role in metabolic pathways and its potential therapeutic applications.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in cell cycle regulation and apoptosis . Additionally, this compound can alter cellular metabolism by interacting with key metabolic enzymes, thereby affecting the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to enzyme active sites, either inhibiting or activating their function . This binding can lead to changes in enzyme conformation and activity, ultimately affecting downstream biochemical pathways. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical for its effective use in research. Over time, the compound may undergo degradation, leading to changes in its biochemical activity . Long-term studies have shown that the compound can have lasting effects on cellular function, with some effects persisting even after the compound has been removed from the experimental system. These temporal effects are essential for understanding the compound’s potential therapeutic applications and its behavior in biological systems.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, at high doses, the compound can exhibit toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in amino acid metabolism and other biochemical processes . These interactions can affect metabolic flux and the levels of various metabolites within the cell. Understanding these metabolic pathways is crucial for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation within different cellular compartments. The compound’s distribution can influence its biochemical activity and therapeutic potential, making it essential to understand these transport mechanisms.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall biochemical activity. Understanding the subcellular localization is essential for elucidating the compound’s mechanism of action and its potential therapeutic applications.
Eigenschaften
IUPAC Name |
(2S,4S)-1,4-dimethylpyrrolidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-5-3-6(7(9)10)8(2)4-5;/h5-6H,3-4H2,1-2H3,(H,9,10);1H/t5-,6-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLIZPZWPKMDGPI-GEMLJDPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N(C1)C)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H](N(C1)C)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




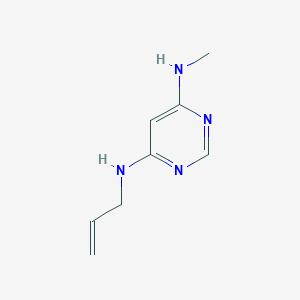
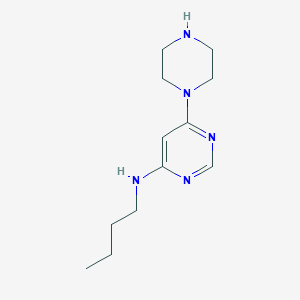

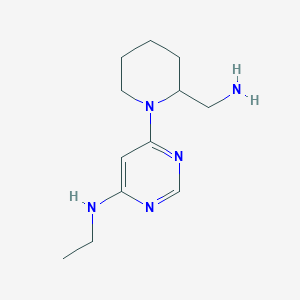


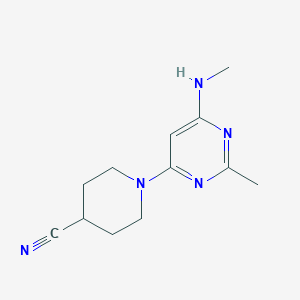
![4-Dimethylaminomethyl-bicyclo[2.2.2]oct-1-ylamine](/img/structure/B1477827.png)


![5-Methyl-6-azaspiro[3.4]octane](/img/structure/B1477831.png)
